molecular formula C9H9Cl2N3O3 B12341327 (E)-N-(2,6-Dichlorobenzyloxycarbamoyl)-N'-hydroxyformimidamide

(E)-N-(2,6-Dichlorobenzyloxycarbamoyl)-N'-hydroxyformimidamide

Cat. No.: B12341327
M. Wt: 278.09 g/mol
InChI Key: PPXCYNAYEXOIEA-UHFFFAOYSA-N
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Description

1-[(2,6-dichlorophenyl)methoxy]-3-[(1E)-(hydroxyimino)methyl]urea is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a dichlorophenyl group, a methoxy group, and a hydroxyimino group attached to a urea backbone. Its molecular formula is C10H11Cl2N3O3, and it has a molecular weight of 292.12 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,6-dichlorophenyl)methoxy]-3-[(1E)-(hydroxyimino)methyl]urea typically involves the reaction of 2,6-dichlorobenzyl chloride with methoxyamine to form the intermediate 2,6-dichlorophenylmethoxyamine. This intermediate is then reacted with isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(2,6-dichlorophenyl)methoxy]-3-[(1E)-(hydroxyimino)methyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2,6-dichlorophenyl)methoxy]-3-[(1E)-(hydroxyimino)methyl]urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[(2,6-dichlorophenyl)methoxy]-3-[(1E)-(hydroxyimino)methyl]urea involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, potentially affecting their function. The dichlorophenyl group may interact with hydrophobic regions of proteins or membranes, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,6-dichlorophenyl)methoxy]-3-[(1E)-(hydroxyimino)methyl]urea is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse applications in various fields, setting it apart from other similar compounds .

Properties

Molecular Formula

C9H9Cl2N3O3

Molecular Weight

278.09 g/mol

IUPAC Name

1-[(2,6-dichlorophenyl)methoxy]-3-[(E)-hydroxyiminomethyl]urea

InChI

InChI=1S/C9H9Cl2N3O3/c10-7-2-1-3-8(11)6(7)4-17-14-9(15)12-5-13-16/h1-3,5,16H,4H2,(H2,12,13,14,15)

InChI Key

PPXCYNAYEXOIEA-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CONC(=O)N/C=N/O)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CONC(=O)NC=NO)Cl

Origin of Product

United States

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